![molecular formula C23H27N5O B2457496 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide CAS No. 1207024-15-4](/img/structure/B2457496.png)
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide
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Description
The compound contains several functional groups including a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . It also contains a dimethylamino group, which is a primary amine group with two methyl groups attached to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or addition . For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy, NMR, elemental analysis, and mass spectrometry . These techniques can provide information about the types of bonds present in the compound, the arrangement of atoms, and the presence of specific functional groups.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrimidine ring and the dimethylamino group. For example, the dimethylamino group could potentially act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound basic, while the presence of the pyrimidine ring could contribute to its aromaticity .Scientific Research Applications
- Poly (2-(dimethylamino)ethyl methacrylate) (PDMAEMA) , a water-soluble polymer, can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. PDMAEMA and its copolymers are commonly used for gene delivery .
- The cationic nature of PDMAEMA allows it to interact with mucosal gel layers. Researchers have synthesized crosslinked PDMAEMA nanogels for ocular drug delivery and as drug carriers for anticancer therapies .
- PDMAEMA-based nanogels have been explored for drug delivery. For instance, thermosensitive and crosslinked PDMAEMA nanogels were used to deliver doxorubicin, a chemotherapeutic agent .
- A related compound, 4-Amino-N-[2-(diethylamino)ethyl]Benzamide , has demonstrated good activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast (including Candida albicans) .
- PDMAEMA’s positive charge allows it to form complexes with DNA and RNA. These complexes can be used for transient expression of plasmid DNA in various applications .
- Amphiphilic block copolymers containing PDMAEMA side chains have been designed for simultaneous drug and gene delivery .
- PDMAEMA-based nanogels can respond to changes in pH. For example, sixteen-arm star-shaped polymers of s-POSS-(PDMAEMA)16 were synthesized for potential applications in drug delivery .
Drug Delivery Systems
Anticancer Applications
Antibacterial and Antifungal Properties
Gene Delivery
Biomedical Nanocarriers
pH-Responsive Nanogels
properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-17-16-20(28(2)3)27-23(26-17)25-15-14-24-22(29)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16,21H,14-15H2,1-3H3,(H,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGTDJNKOKXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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